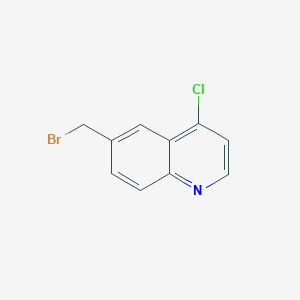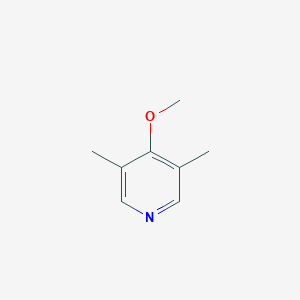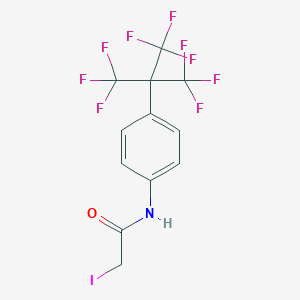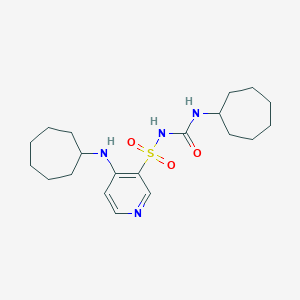
N-((4-Cycloheptylaminopyrid-3-yl)sulfonyl)-N'-(cycloheptyl)urea
描述
N-((4-Cycloheptylaminopyrid-3-yl)sulfonyl)-N'-(cycloheptyl)urea, commonly known as CHIR-99021, is a small molecule inhibitor of glycogen synthase kinase-3 (GSK-3). GSK-3 is a serine/threonine kinase that plays a crucial role in various cellular processes, including cell proliferation, differentiation, apoptosis, and metabolism. CHIR-99021 has gained significant attention in the scientific community due to its potential therapeutic applications in various diseases, including cancer, diabetes, and neurodegenerative disorders.
作用机制
CHIR-99021 acts as a selective inhibitor of N-((4-Cycloheptylaminopyrid-3-yl)sulfonyl)-N'-(cycloheptyl)urea, which regulates various cellular processes by phosphorylating its substrates. N-((4-Cycloheptylaminopyrid-3-yl)sulfonyl)-N'-(cycloheptyl)urea has two isoforms, N-((4-Cycloheptylaminopyrid-3-yl)sulfonyl)-N'-(cycloheptyl)ureaα and N-((4-Cycloheptylaminopyrid-3-yl)sulfonyl)-N'-(cycloheptyl)ureaβ, which have overlapping and distinct functions. CHIR-99021 inhibits both isoforms of N-((4-Cycloheptylaminopyrid-3-yl)sulfonyl)-N'-(cycloheptyl)urea by binding to the ATP-binding site, thereby preventing the phosphorylation of its substrates. The inhibition of N-((4-Cycloheptylaminopyrid-3-yl)sulfonyl)-N'-(cycloheptyl)urea by CHIR-99021 leads to the activation of various signaling pathways, including the Wnt/β-catenin pathway, which plays a crucial role in cell proliferation and differentiation.
生化和生理效应
CHIR-99021 has various biochemical and physiological effects, including the inhibition of N-((4-Cycloheptylaminopyrid-3-yl)sulfonyl)-N'-(cycloheptyl)urea activity, the activation of the Wnt/β-catenin pathway, the induction of cell cycle arrest and apoptosis, the promotion of insulin sensitivity and β-cell proliferation, and the protection against neurotoxicity. These effects have been extensively studied in various in vitro and in vivo models, demonstrating the potential therapeutic applications of CHIR-99021 in various diseases.
实验室实验的优点和局限性
CHIR-99021 has several advantages for lab experiments, including its high purity, stability, and solubility in various solvents. It is also commercially available, making it easily accessible for researchers. However, CHIR-99021 has some limitations, including its relatively high cost, which may limit its use in large-scale experiments. Additionally, CHIR-99021 may have off-target effects, which may complicate the interpretation of experimental results.
未来方向
For research will provide valuable insights into the potential therapeutic applications of CHIR-99021 and its underlying mechanisms of action.
科学研究应用
CHIR-99021 has been extensively studied for its potential therapeutic applications in various diseases. In cancer, CHIR-99021 has been shown to inhibit the growth and proliferation of cancer cells by inducing cell cycle arrest and apoptosis. In diabetes, CHIR-99021 has been shown to improve glucose homeostasis by increasing insulin sensitivity and promoting β-cell proliferation. In neurodegenerative disorders, CHIR-99021 has been shown to promote neuronal differentiation and protect against neurotoxicity.
属性
CAS 编号 |
143214-66-8 |
|---|---|
产品名称 |
N-((4-Cycloheptylaminopyrid-3-yl)sulfonyl)-N'-(cycloheptyl)urea |
分子式 |
C20H32N4O3S |
分子量 |
408.6 g/mol |
IUPAC 名称 |
1-cycloheptyl-3-[4-(cycloheptylamino)pyridin-3-yl]sulfonylurea |
InChI |
InChI=1S/C20H32N4O3S/c25-20(23-17-11-7-3-4-8-12-17)24-28(26,27)19-15-21-14-13-18(19)22-16-9-5-1-2-6-10-16/h13-17H,1-12H2,(H,21,22)(H2,23,24,25) |
InChI 键 |
DWUSHNAJJBZDFT-UHFFFAOYSA-N |
SMILES |
C1CCCC(CC1)NC2=C(C=NC=C2)S(=O)(=O)NC(=O)NC3CCCCCC3 |
规范 SMILES |
C1CCCC(CC1)NC2=C(C=NC=C2)S(=O)(=O)NC(=O)NC3CCCCCC3 |
其他 CAS 编号 |
143214-66-8 |
同义词 |
BM 27 BM-27 N-((4-cycloheptylaminopyrid-3-yl)sulfonyl)-N'-(cycloheptyl)urea |
产品来源 |
United States |
Synthesis routes and methods
Procedure details









体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

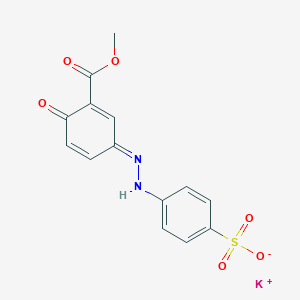
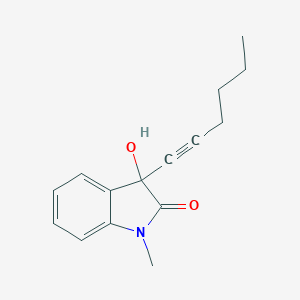
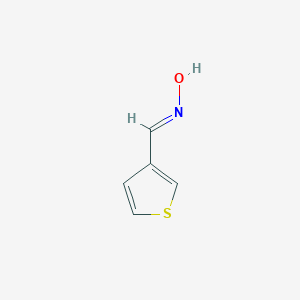
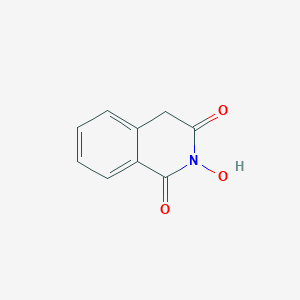
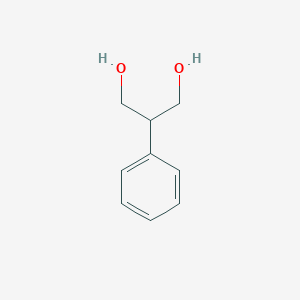
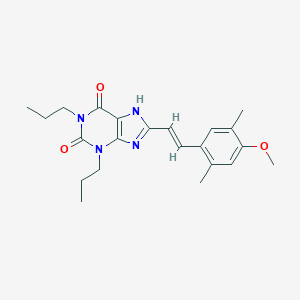
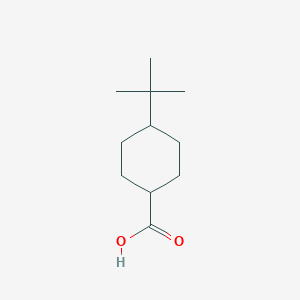
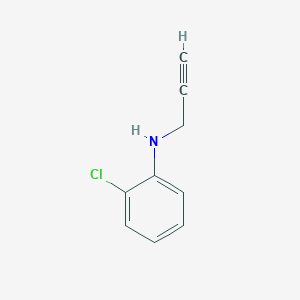
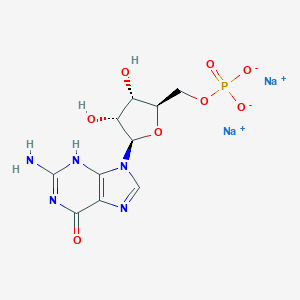
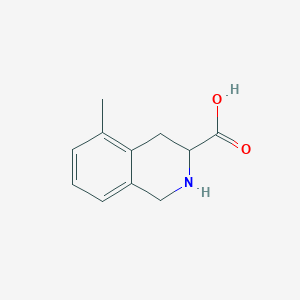
![2-[Amino-(propan-2-ylamino)methylidene]propanedinitrile](/img/structure/B123040.png)
